An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Pyrimidinyloxy)aniline
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Pyrimidinyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Pyrimidinyloxy)aniline is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring a pyrimidine ring linked to an aniline moiety through an ether bond, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2-Pyrimidinyloxy)aniline, detailed experimental protocols for their determination, and an exploration of its potential biological significance as part of the broader class of anilino pyrimidine derivatives.
Physicochemical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | [1][2][3][4][5] |
| Molecular Weight | 187.2 g/mol | [1][2][3][4][5] |
| CAS Number | 105130-26-5 | [1][2][3][4][5] |
| Appearance | Solid (predicted) |
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 4-(2-Pyrimidinyloxy)aniline. These values are computationally derived and serve as a valuable starting point for experimental design.
| Property | Predicted Value | Method/Source |
| Melting Point | 100-130 °C | Estimation based on similar structures |
| Boiling Point | >300 °C | Estimation based on similar structures |
| Water Solubility | Moderately soluble | General statements[1] |
| pKa (most basic) | 3.5 - 4.5 | Computational prediction[4][6] |
| logP | 1.4 - 2.0 | Computational prediction[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections outline the methodologies for the synthesis of 4-(2-Pyrimidinyloxy)aniline and the determination of its key physicochemical properties.
Synthesis of 4-(2-Pyrimidinyloxy)aniline
This protocol describes a plausible synthetic route to 4-(2-Pyrimidinyloxy)aniline based on the nucleophilic aromatic substitution of 2-chloropyrimidine with 4-aminophenol.
Materials:
-
4-Aminophenol
-
2-Chloropyrimidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
To a solution of 4-aminophenol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloropyrimidine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-(2-Pyrimidinyloxy)aniline.
Below is a visual representation of the synthetic workflow.
Caption: A flowchart illustrating the key steps in the synthesis of 4-(2-Pyrimidinyloxy)aniline.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of 4-(2-Pyrimidinyloxy)aniline is dry and finely powdered. Use a mortar and pestle if necessary.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting). This range is the melting point of the sample.[8]
Determination of Water Solubility
The shake-flask method is a common technique for determining the aqueous solubility of a compound.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of 4-(2-Pyrimidinyloxy)aniline to a vial containing a known volume of distilled water.
-
Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C).
-
Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the aqueous solubility of the compound at that temperature.[9][10]
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard approach for its determination.[3]
Apparatus:
-
Analytical balance
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker
-
pH meter
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of 4-(2-Pyrimidinyloxy)aniline in either n-octanol or water.
-
Add a known volume of this stock solution to a separatory funnel containing a known volume of the other immiscible solvent (n-octanol or water).
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[3][11][12]
Biological Significance and Potential Mechanism of Action
While specific biological signaling pathways for 4-(2-Pyrimidinyloxy)aniline are not extensively documented, the broader class of anilino pyrimidine derivatives is well-established for its significant biological activities, particularly as kinase inhibitors.[9][13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[6][15] Anilino pyrimidine-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and survival.[6][15][16]
The following diagram illustrates the general mechanism of action for an anilino pyrimidine derivative as a kinase inhibitor.
Caption: A diagram showing the competitive inhibition of a kinase by an anilino pyrimidine derivative.
Conclusion
4-(2-Pyrimidinyloxy)aniline is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its core physicochemical properties, offering both established and predicted data to aid in research endeavors. The inclusion of detailed experimental protocols for its synthesis and the determination of its key properties aims to facilitate reproducible and robust scientific investigation. Furthermore, by contextualizing its potential biological activity within the well-established framework of anilino pyrimidine kinase inhibitors, this guide provides a logical starting point for the exploration of its therapeutic potential. As research into novel therapeutics continues to evolve, a thorough understanding of the fundamental characteristics of such versatile building blocks will remain paramount.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. 3.3. Determination of Experimental logP Values [bio-protocol.org]
- 12. enamine.net [enamine.net]
- 13. 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
